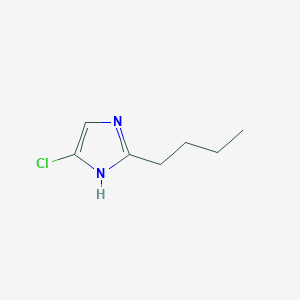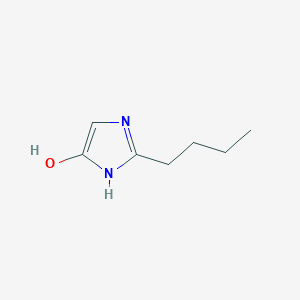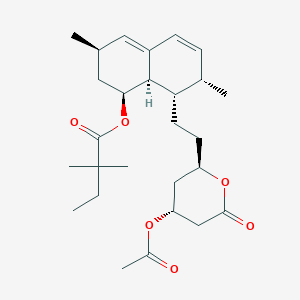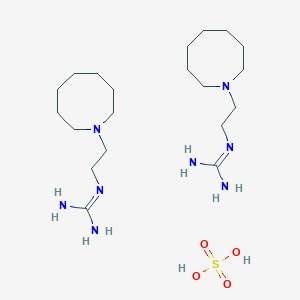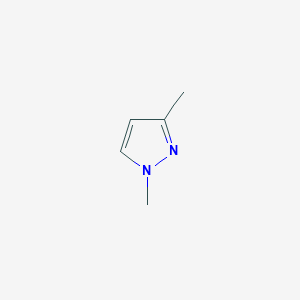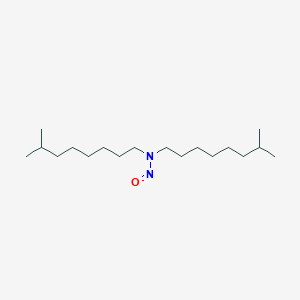
6-Hydroxy-2-naphthaleneacetic acid
Overview
Description
6-Hydroxy-2-naphthaleneacetic acid is a chemical compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . It is a metabolite of Nabumetone, a non-steroidal anti-inflammatory drug (NSAID) . This compound is primarily used in scientific research and is known for its role in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 6-Hydroxy-2-naphthaleneacetic acid involves the carboxylation of the potassium salt of 2-hydroxynaphthalene with carbon dioxide . The process includes forming a mixture of 2-hydroxynaphthalene and a potassium base, dehydrating the mixture, and then introducing carbon dioxide at a pressure of about 20 to 90 psi and a temperature range of 225°C to 280°C . The mixture is agitated and heated until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar methods, with careful control of temperature, pressure, and reactant ratios to ensure high yield and purity . The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-naphthaleneacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce various hydroxy derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-naphthaleneacetic acid involves its interaction with specific molecular targets and pathways . In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors, influencing various physiological processes . The exact molecular targets and pathways can vary depending on the context of its use and the specific biological system being studied .
Comparison with Similar Compounds
6-Hydroxy-2-naphthaleneacetic acid can be compared with other similar compounds, such as 6-Hydroxy-2-naphthoic acid and 2-Naphthaleneacetic acid .
6-Hydroxy-2-naphthoic acid: This compound shares a similar structure but differs in its functional groups and chemical properties.
2-Naphthaleneacetic acid: While structurally related, this compound has different applications and reactivity due to the absence of the hydroxyl group at the 6-position.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-(6-hydroxynaphthalen-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-11-4-3-9-5-8(6-12(14)15)1-2-10(9)7-11/h1-5,7,13H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNECZMXVHIGGSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388495 | |
| Record name | 6-HYDROXY-2-NAPHTHALENEACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10441-46-0 | |
| Record name | 6-Hydroxy-2-naphthaleneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10441-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-HYDROXY-2-NAPHTHALENEACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


